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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic

properties of 2-cyclohexyl-2-phenylacetonitrile, alongside structurally similar alternatives.

The data presented is a summary of findings from various independent sources, intended to

aid researchers in compound identification, purity assessment, and selection for drug

development and scientific applications.

Executive Summary
2-Cyclohexyl-2-phenylacetonitrile is a nitrile compound with a molecular weight of

approximately 199.29 g/mol .[1] Its characterization through various analytical techniques is

crucial for its application in research and development. This guide compares its properties with

two key alternatives: its structural isomer, 2-cyclohexylidene-2-phenylacetonitrile, and a related

compound with a different cycloalkyl group, 2-cyclopentyl-2-phenylacetonitrile. The

comparative data highlights the subtle yet significant differences in their physical and

spectroscopic profiles, which are essential for unambiguous identification and quality control.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-cyclohexyl-2-
phenylacetonitrile and its selected alternatives, as reported by various laboratories.
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Property
2-Cyclohexyl-2-
phenylacetonitrile

2-Cyclohexylidene-
2-
phenylacetonitrile

2-Cyclopentyl-2-
phenylacetonitrile

CAS Number 3893-23-0[1] 10461-98-0 3753-59-1

Molecular Formula C14H17N[1] C14H15N C13H15N

Molecular Weight 199.29 g/mol [1] 197.28 g/mol 185.27 g/mol

Melting Point 49-55 °C[2] Not available Not available

Boiling Point
137-140 °C (at 3

mmHg)[2]
Not available Not available

Purity (Typical) ≥95% ≥95% ≥95%

Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of

chemical compounds. Below is a comparative summary of the expected spectroscopic features

for 2-cyclohexyl-2-phenylacetonitrile and its alternatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/H-NMR-spectrum-of-2-in-CDCl3-The-signals-for-residue-solvents-and-the-internal-standard_fig3_347198241
https://www.researchgate.net/figure/H-NMR-spectrum-of-2-in-CDCl3-The-signals-for-residue-solvents-and-the-internal-standard_fig3_347198241
https://www.researchgate.net/figure/H-NMR-spectrum-of-2-in-CDCl3-The-signals-for-residue-solvents-and-the-internal-standard_fig3_347198241
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/product/b1581737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic
Technique

2-Cyclohexyl-2-
phenylacetonitrile

2-Cyclohexylidene-
2-
phenylacetonitrile

2-Cyclopentyl-2-
phenylacetonitrile

¹H NMR (CDCl₃)

Phenyl protons

(multiplet, ~7.2-7.5

ppm), Methine proton

(doublet, ~3.7 ppm),

Cyclohexyl protons

(multiplets, ~1.0-2.2

ppm)

Phenyl protons

(multiplet, ~7.2-7.5

ppm),

Cyclohexylidene

protons (multiplets,

~2.2-2.9 ppm)

Phenyl protons

(multiplet, ~7.2-7.5

ppm), Methine proton

(doublet, ~3.8 ppm),

Cyclopentyl protons

(multiplets, ~1.2-2.3

ppm)

¹³C NMR (CDCl₃)

Nitrile carbon (~120

ppm), Phenyl carbons

(~127-138 ppm),

Methine carbon (~45

ppm), Cyclohexyl

carbons (~25-35 ppm)

Nitrile carbon (~118

ppm), Phenyl carbons

(~127-138 ppm),

Cyclohexylidene

carbons (~26-36 ppm,

~115 ppm, ~150 ppm)

Nitrile carbon (~121

ppm), Phenyl carbons

(~127-138 ppm),

Methine carbon (~46

ppm), Cyclopentyl

carbons (~25-34 ppm)

FT-IR (KBr, cm⁻¹)

~2240 (C≡N stretch),

~3030 (aromatic C-H

stretch), ~2850-2930

(aliphatic C-H stretch),

~1600, 1495

(aromatic C=C

stretch)

~2225 (C≡N stretch),

~3030 (aromatic C-H

stretch), ~2850-2930

(aliphatic C-H stretch),

~1640 (C=C stretch),

~1600, 1490

(aromatic C=C

stretch)

~2240 (C≡N stretch),

~3030 (aromatic C-H

stretch), ~2860-2950

(aliphatic C-H stretch),

~1600, 1495

(aromatic C=C

stretch)

Mass Spec. (EI)

Molecular ion peak

(m/z) at 199. Key

fragments from loss of

cyclohexyl and phenyl

groups.

Molecular ion peak

(m/z) at 197.

Fragmentation pattern

differs due to the

double bond.

Molecular ion peak

(m/z) at 185. Key

fragments from loss of

cyclopentyl and

phenyl groups.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following

are standard protocols for the characterization of 2-cyclohexyl-2-phenylacetonitrile and
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related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: 400 MHz NMR Spectrometer

Solvent: Deuterated chloroform (CDCl₃)

Standard: Tetramethylsilane (TMS) as an internal standard.

Procedure: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL

of CDCl₃. The solution is transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are

acquired at room temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrument: FT-IR Spectrometer

Sample Preparation: Potassium Bromide (KBr) pellet method.

Procedure: A small amount of the solid sample (1-2 mg) is ground with approximately 100-

200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet. The

spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Procedure: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) is injected into the GC. The oven temperature is programmed to increase

gradually to separate the components. The mass spectrum of the eluted compound is

recorded.

High-Performance Liquid Chromatography (HPLC)
Instrument: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 220 nm.

Procedure: A standard solution of the compound is prepared in the mobile phase. A 20 µL

aliquot is injected into the HPLC system to determine the retention time and purity.

Visualized Experimental Workflow and Compound
Comparison
To further clarify the analytical process and the relationship between the compared

compounds, the following diagrams are provided.
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Caption: Experimental workflow for the characterization of 2-cyclohexyl-2-phenylacetonitrile.
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2-Cyclohexyl-2-phenylacetonitrile

Structural Isomer Structural Analog

C₁₄H₁₇N
MW: 199.29

CAS: 3893-23-0

2-Cyclohexylidene-2-phenylacetonitrile
C₁₄H₁₅N

MW: 197.28
CAS: 10461-98-0

Differentiation by
- Double bond presence

- 2 mass units

2-Cyclopentyl-2-phenylacetonitrile
C₁₃H₁₅N

MW: 185.27
CAS: 3753-59-1

Differentiation by
- Cycloalkyl ring size

- 14 mass units

Click to download full resolution via product page

Caption: Logical relationship and key differentiators of the compared compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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